molecular formula C8H10BBrO4 B12100193 3-Bromo-2-(methoxymethoxy)phenylboronic acid

3-Bromo-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B12100193
M. Wt: 260.88 g/mol
InChI Key: PGUWZDWJOLEJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(methoxymethoxy)phenylboronic acid is an organoboron compound that features a bromine atom, a methoxymethoxy group, and a boronic acid moiety attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(methoxymethoxy)phenylboronic acid typically involves the borylation of a brominated phenyl derivative. One common method is the reaction of 3-bromo-2-(methoxymethoxy)phenyl magnesium bromide with a boron-containing reagent, such as trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar borylation techniques scaled up for larger batch production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Boronates or boranes.

    Substitution: Substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The boronic acid moiety plays a crucial role in facilitating these reactions by stabilizing the intermediate species and enhancing the overall reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(methoxymethoxy)phenylboronic acid is unique due to the presence of both bromine and methoxymethoxy groups, which enhance its reactivity and versatility in synthetic applications. These functional groups allow for selective transformations and the formation of complex molecules that are not easily accessible with other boronic acids .

Properties

Molecular Formula

C8H10BBrO4

Molecular Weight

260.88 g/mol

IUPAC Name

[3-bromo-2-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BBrO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3

InChI Key

PGUWZDWJOLEJNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCOC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.